4-Methoxy-2-(piperidin-2-yl)pyridine

Regioisomer comparison Basicity Medicinal chemistry

4-Methoxy-2-(piperidin-2-yl)pyridine features the critical 2,2'-regiochemistry that positions the piperidine N–H for a hydrogen bond with kinase hinge residues (e.g., Met1199 in ALK)—a contact inaccessible to the common 4-yl isomer. This scaffold has demonstrated pathway to 300-fold selectivity between wild-type and gatekeeper-mutant ALK in related chemotypes. Unlike piperazine analogs, it lacks the secondary amine that drives iNOS artifact, enabling cleaner SAR interpretation in kinase or GPCR screening. The shorter N–N distance (~4.3 Å) enables bidentate metal chelation or bifurcated hydrogen bonding sterically forbidden to the 4-yl isomer, making procurement of this specific regioisomer essential for fragment-based screening against metalloenzymes.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13528155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(piperidin-2-yl)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2CCCCN2
InChIInChI=1S/C11H16N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3
InChIKeyUIPMQPDOCLWZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4-Methoxy-2-(piperidin-2-yl)pyridine (CAS 1337629-89-6) for Medicinal Chemistry


4-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic building block comprising a 4-methoxypyridine core with a piperidine ring attached at the 2-position via its own 2-carbon . This specific 2,2'-regiochemistry distinguishes it from other pyridinyl-piperidine isomers and makes it a candidate for constructing kinase inhibitors and other bioactive scaffolds where precise vectorial arrangement of nitrogen atoms is critical [1]. The compound is a bifunctional base (pyridine and piperidine nitrogens) and exists as a single enantiomer or racemate depending on synthesis, with the (R)-enantiomer specifically cataloged [2].

Why 4-Methoxy-2-(piperidin-2-yl)pyridine Cannot Be Interchanged with Generic Pyridinyl-Piperidines


Substitution with the common regioisomer 4-methoxy-2-(piperidin-4-yl)pyridine or other pyridinyl-piperidines is not chemically equivalent. The 2-yl attachment creates a constrained, ortho-substituted geometry that alters the dihedral angle between the pyridine and piperidine rings, directly impacting the vector of the piperidine N–H bond and its ability to engage biological targets . In related kinase inhibitor programs, such regioisomeric shifts have been shown to modulate ALK and c-Met inhibitory activity by orders of magnitude [1]. Consequently, replacing this scaffold with a 3-yl or 4-yl isomer without re-optimization risks loss of target binding, selectivity, and downstream pharmacological properties.

Quantitative Differentiation Evidence for 4-Methoxy-2-(piperidin-2-yl)pyridine


Piperidine Attachment Position: 2-yl vs. 4-yl Regioisomer Basicity and Geometry

4-Methoxy-2-(piperidin-2-yl)pyridine presents the piperidine ring ortho to the pyridine nitrogen, whereas the commonly available 4-methoxy-2-(piperidin-4-yl)pyridine attaches at the para position . Based on analogous pyridinyl-piperidine systems, the ortho arrangement reduces the pKa of the piperidine nitrogen by approximately 0.5–1.5 units due to electron-withdrawal, altering protonation state at physiological pH and affecting both binding and solubility [1]. The N–N distance between the pyridine and piperidine nitrogens changes from ~5.1 Å in the 4-yl isomer to ~4.3 Å in the 2-yl isomer, a critical metric for chelation and hydrogen-bonding with target residues.

Regioisomer comparison Basicity Medicinal chemistry

Chiral Integrity vs. Achiral Analogs for Asymmetric Kinase Inhibition

The (R)-enantiomer of 4-methoxy-2-(piperidin-2-yl)pyridine is specifically available, whereas the 4-yl regioisomer is achiral [1]. Chiral piperidine-2-yl derivatives have demonstrated differentiated pharmacology in kinase inhibitor programs; for example, the closely related CHEMBL3608526 series (US10053458) showed an ALK wild-type IC50 of 390 nM and an ALK L1196M mutant IC50 of 1.30 nM, a 300-fold improvement driven by a chiral 2-substituted piperidine motif [2]. In contrast, the achiral 4-yl analog cannot access this stereocontrolled interaction with the kinase gatekeeper residue.

Chiral building block Enantioselective synthesis Kinase inhibitor

Piperidine 2-yl vs. Piperazine 1-yl Bioisosteric Impact on NOS Inhibition

The direct piperazine analog 1-(4-methoxypyridin-2-yl)piperazine (CAS 444666-41-5) is commercially available and serves as a bioisosteric comparator . In this scaffold class, the piperidine 2-yl NH acts as a hydrogen-bond donor, whereas the piperazine introduces a second nitrogen that can act as an H-bond acceptor or additional basic center. A structurally related 4-methoxypyridin-2-yl-amino-piperidine derivative (CHEMBL114500) showed an IC50 of 6,000 nM on nitric oxide synthase (NOS), placing it in a moderate potency range where subtle heterocycle changes produce large shifts in selectivity between iNOS and nNOS isoforms [1]. The piperidine-2-yl motif of the target compound removes this secondary amine and may reduce off-target iNOS binding relative to the piperazine analog.

Bioisostere comparison Nitric oxide synthase Inhibitor design

Application Scenarios for 4-Methoxy-2-(piperidin-2-yl)pyridine in Drug Discovery


Enantioselective ALK or c-Met Kinase Inhibitor Lead Generation

The (R)-enantiomer of 4-methoxy-2-(piperidin-2-yl)pyridine is a direct fragment for constructing selective anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) inhibitors, as evidenced by patent activity describing piperidine and aminopyridine derivatives targeting these kinases [1]. The stereospecific 2-yl attachment geometrically positions the piperidine N–H for a hydrogen bond with the kinase hinge residue (e.g., Met1199 in ALK), a contact that is inaccessible to the achiral 4-yl regioisomer. The scaffold has demonstrated pathway to a 300-fold window between wild-type and gatekeeper-mutant ALK inhibition in related chemotypes (IC50 = 390 nM vs. 1.30 nM) [2]. Researchers prioritizing resistant-mutant kinase profiling should select this scaffold over achiral piperidine-4-yl or piperazine alternatives.

Negative Control for iNOS-Mediated Off-Target Screens

In phenotypic or target-based screens where nitric oxide synthase (NOS) activity is a known confounding pathway, 4-methoxy-2-(piperidin-2-yl)pyridine serves as a piperidine-only scaffold that lacks the secondary amine of the piperazine analog 1-(4-methoxypyridin-2-yl)piperazine [1]. A structurally related piperidine derivative showed a moderate NOS IC50 of 6,000 nM, indicating that subtle changes in the piperidine/piperazine ring dramatically affect NOS binding [2]. Using the target compound as a core scaffold instead of the piperazine analog may reduce iNOS artifact in early-stage kinase or GPCR screening cascades, enabling cleaner SAR interpretation.

Fragment-Based Drug Design (FBDD) with Regioisomeric Selectivity

The 2,2'-regioisomeric connectivity of 4-methoxy-2-(piperidin-2-yl)pyridine provides a distinct three-dimensional pharmacophore compared to the 3-yl and 4-yl isomers [1]. In fragment-based screening, this scaffold can probe a different region of chemical space, with the shorter N–N distance (~4.3 Å) enabling bidentate metal chelation or bifurcated hydrogen bonding that is sterically forbidden for the 4-yl isomer (N–N ~5.1 Å). When testing for initial fragment hits against metalloenzymes or dual hydrogen-bond acceptor sites, procurement of this specific regioisomer—rather than the default 4-yl—can uncover unique binding modes that would be missed entirely with the commercially more common analogs.

CETP Inhibitor Scaffold Diversification

The piperidine-2-yl-pyridine core is a demonstrated starting point for cholesteryl ester transfer protein (CETP) inhibitors. A related piperidine-based series originating from 4-methoxypyridine yielded compound TAP311, which showed reduced lipophilicity and adipose tissue distribution compared to anacetrapib, as well as a lack of aldosterone elevation in contrast to torcetrapib [1]. 4-Methoxy-2-(piperidin-2-yl)pyridine can serve as a more conformationally constrained alternative to the 4-alkoxy-piperidine scaffolds in these CETP programs, potentially offering improved lipophilic efficiency (LipE) and a differentiated safety profile through reduced off-target CYP inhibition [2]. Teams pursuing next-generation CETP inhibitors should evaluate this 2-yl regioisomer in their SAR expansion.

Quote Request

Request a Quote for 4-Methoxy-2-(piperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.